![molecular formula C11H9FN2O2S B5885902 methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the thiazole family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases and DNA methyltransferases. In fungi and bacteria, this compound has been found to inhibit the synthesis of cell wall components and disrupt membrane integrity. In plants, this compound has been shown to induce systemic acquired resistance and activate defense pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to alter gene expression patterns and inhibit cell proliferation. In fungi and bacteria, this compound has been found to disrupt membrane potential and induce oxidative stress. In plants, this compound has been shown to activate defense-related genes and induce the production of phytohormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and activities are well documented. However, there are also some limitations to its use in lab experiments. This compound can be toxic to cells and organisms at high concentrations, and its effects may vary depending on the target system and experimental conditions.
Direcciones Futuras
There are several future directions for research on methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more efficient and sustainable synthesis methods that can reduce the use of hazardous reagents and solvents. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in agriculture and industry can be further explored to develop more effective and eco-friendly solutions for crop protection and chemical synthesis.
Métodos De Síntesis
The synthesis of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate can be achieved through a multistep process. The first step involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with methyl carbamate to yield the final product, this compound. The reaction steps involve the use of various reagents and solvents, and the process requires careful monitoring and optimization to obtain high yields and purity.
Aplicaciones Científicas De Investigación
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has shown potential applications in various scientific research areas. In medicine, this compound has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its ability to control plant diseases and pests. In industry, this compound has been used as a starting material for the synthesis of other thiazole derivatives with diverse properties.
Propiedades
IUPAC Name |
methyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-11(15)14-10-13-9(6-17-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXKZLKLIDFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

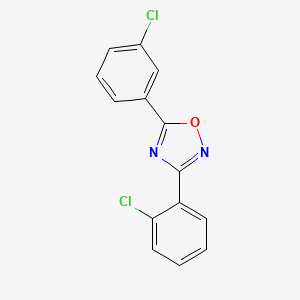
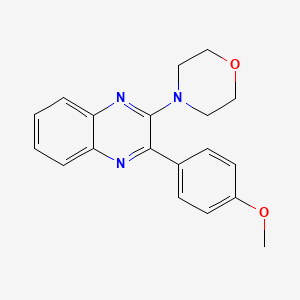
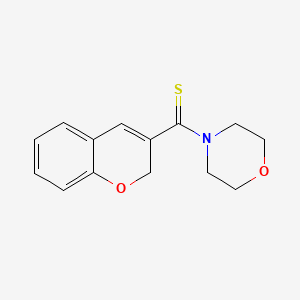
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
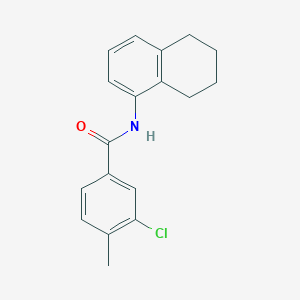
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
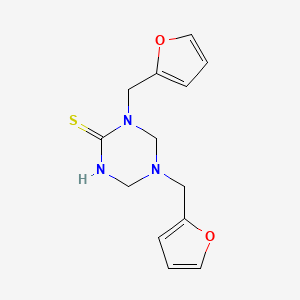
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
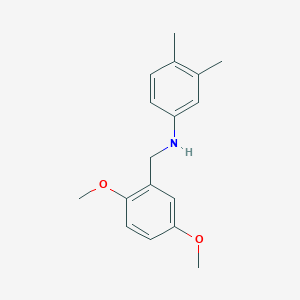
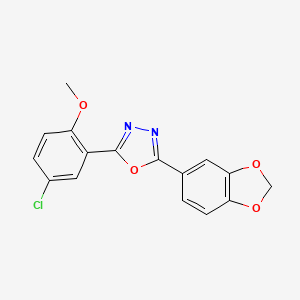
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)